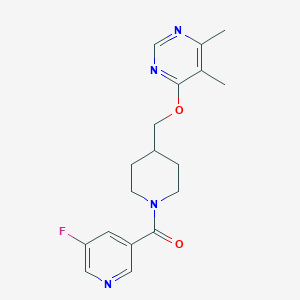

(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone

Description

The compound (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone is a structurally complex molecule featuring a piperidine core substituted with a methanone group linked to a 5-fluoropyridin-3-yl moiety and a 5,6-dimethylpyrimidin-4-yl oxymethyl side chain. The fluorinated pyridine and dimethylpyrimidine groups may enhance lipophilicity and metabolic stability, while the piperidine scaffold provides conformational flexibility for target engagement.

Properties

IUPAC Name |

[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O2/c1-12-13(2)21-11-22-17(12)25-10-14-3-5-23(6-4-14)18(24)15-7-16(19)9-20-8-15/h7-9,11,14H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJWWQZXNKDVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CC(=CN=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5-fluoropyridin-3-yl)methanone is a synthetic organic molecule that has attracted considerable interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A piperidine ring , which is known for its role in various pharmacological activities.

- A dimethylpyrimidine moiety , which enhances the compound's bioactivity.

- A fluorinated pyridine , which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have shown promising results regarding the antimicrobial properties of this compound. For instance:

- In vitro studies demonstrated significant inhibition of bacterial growth against various strains, suggesting its potential as an antimicrobial agent.

Antiviral Properties

The compound has also been investigated for its antiviral effects. Preliminary findings indicate:

- Effective inhibition of viral replication in cell cultures, indicating potential therapeutic applications in treating viral infections.

Anticancer Activity

Recent research highlights the compound’s potential in cancer therapy:

- It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism for its anticancer effects.

Case Studies

Several case studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Showed that the compound inhibits viral replication by interfering with viral entry into host cells. |

| Study 3 | Reported that the compound induces cell cycle arrest and apoptosis in various cancer cell lines. |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its hybrid pharmacophore design. Below is a comparative analysis with three analogous compounds (identified via chemoinformatic methods ):

Table 1: Structural and Functional Comparison

*Predicted logP values derived from fragment-based methods (e.g., XLogP3).

Key Observations:

Scaffold Diversity: The target compound’s piperidine-methanone scaffold is distinct from diazabicyclo[3.2.1]octane (rigid) or pyrazolo-pyrimidine (planar) cores in analogs. This flexibility may improve binding to conformational epitopes .

The 5,6-dimethylpyrimidin-4-yl oxymethyl side chain introduces steric hindrance but retains hydrogen-bond acceptor capacity, a feature absent in sulfonyl or morpholine-containing analogs .

Physicochemical Properties: The target compound’s lower logP (2.8 vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.